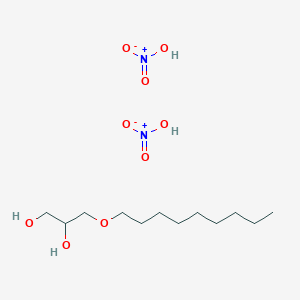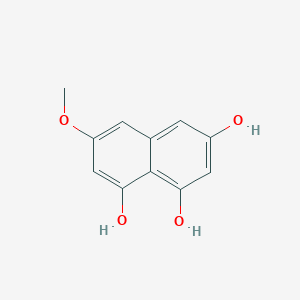![molecular formula C6H10NO4P B14506087 [(Furan-2-yl)(methylamino)methyl]phosphonic acid CAS No. 64661-95-6](/img/structure/B14506087.png)
[(Furan-2-yl)(methylamino)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Furan-2-yl)(methylamino)methyl]phosphonic acid is an organic compound with the molecular formula C6H10NO4P. It contains a furan ring, a methylamino group, and a phosphonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(Furan-2-yl)(methylamino)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Applications De Recherche Scientifique
[(Furan-2-yl)(methylamino)methyl]phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of [(Furan-2-yl)(methylamino)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical processes. The furan ring and methylamino group contribute to the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: Contains a furan ring with a carboxylic acid group.
Methylaminomethylphosphonic acid: Contains a methylamino group and a phosphonic acid group but lacks the furan ring.
Furan-2-ylmethanethiol: Contains a furan ring with a thiol group.
Uniqueness
[(Furan-2-yl)(methylamino)methyl]phosphonic acid is unique due to the combination of its furan ring, methylamino group, and phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
64661-95-6 |
|---|---|
Formule moléculaire |
C6H10NO4P |
Poids moléculaire |
191.12 g/mol |
Nom IUPAC |
[furan-2-yl(methylamino)methyl]phosphonic acid |
InChI |
InChI=1S/C6H10NO4P/c1-7-6(12(8,9)10)5-3-2-4-11-5/h2-4,6-7H,1H3,(H2,8,9,10) |
Clé InChI |
ASCIZQHSOZWLLM-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1=CC=CO1)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium iodide](/img/structure/B14506012.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
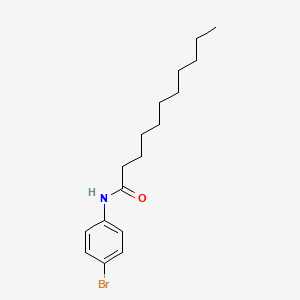
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)
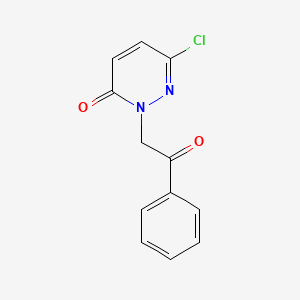
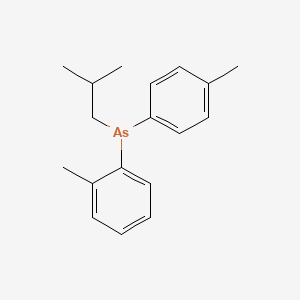
![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
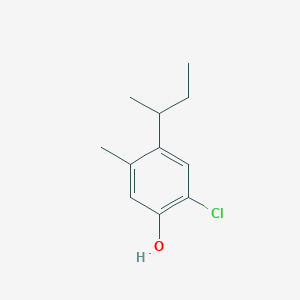
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
